1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For example, the indole group might be introduced using a Fischer indole synthesis or a Bartoli indole synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The nitro group could potentially form hydrogen bonds, which could affect the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Sulfonamide Derivatives : A study reported the synthesis of compounds bearing sulfonamide fragments, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, highlighting their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation (Cumaoğlu et al., 2015).
- Novel 3-[1-(3-nitrophenyl)-ethyl]-1-(indole-1-yl) Substituted Derivatives : Another research focused on synthesizing novel indole derivatives with antimicrobial activity, demonstrating the synthetic versatility of similar compounds (Babu et al., 2008).
Potential Applications
- Anticancer and Antioxidant Properties : Certain derivatives, including those with a sulfonamide group, have been evaluated for their in vitro anti-cancer and antioxidant activities, showing promising results against various cancer cell lines (Jyothish Kumar & Vijayakumar, 2017).
- Procognitive and Antidepressant-Like Properties : N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent 5-HT6 receptor ligands with procognitive and antidepressant-like properties in vivo, suggesting potential for neurological applications (Zajdel et al., 2016).
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)24-12-6-2-8-19(24)14-16-33(31,32)27-15-13-18-7-1-3-9-20(18)25(27)22-17-26-23-11-5-4-10-21(22)23/h1-17,25-26H/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRQXSWXUCSMH-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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